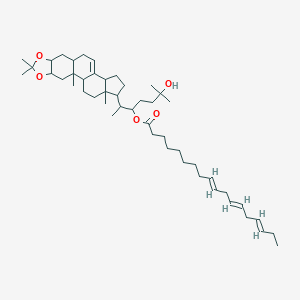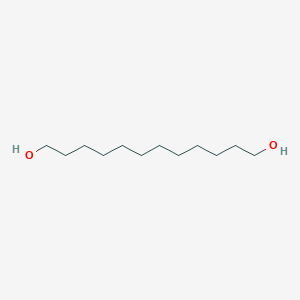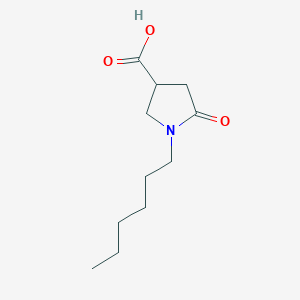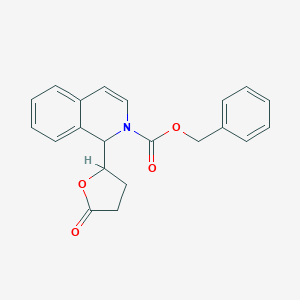
1-(5-Oxo-tetrahydro-furan-2-yl)-1H-isoquinoline-2-carboxylic acid benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related tetrahydroisoquinolinones involves the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine, leading to mixtures of trans- and cis-tetrahydroisoquinoline carboxylic acids and various by-products. Utilizing solvents like pyridine enhances diastereoselectivity, favoring the trans isomer. Subsequent transformations of the carboxylic acid group can yield compounds incorporating pharmacologically interesting fragments (Kandinska, Kozekov, & Palamareva, 2006).
Molecular Structure Analysis
The molecular structure of related compounds, such as (S)-methyl 2-[(3R,4R)-2-benzyl-3-(2-furyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamido]-3-(1H-indol-3-yl)propanoate, demonstrates significant structural complexity. These structures feature a disordered furan ring and a non-planar tetrahydroisoquinoline ring system, contributing to their three-dimensional supramolecular architecture via hydrogen bonds and π-π interactions (Baktır, Akkurt, Kandinska, Bogdanov, & Büyükgüngör, 2009).
Chemical Reactions and Properties
In the realm of chemical reactions, the compound's versatility is evidenced by reactions involving homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, leading to isomer-specific products and by-products. The carboxylic acid group's conversion to cyclic aminomethyl groups facilitates the creation of new tetrahydroisoquinolinones with varied pharmacophoric substituents, demonstrating the compound's reactivity and potential for diversification (Kandinska, Kozekov, & Palamareva, 2006).
Applications De Recherche Scientifique
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline, a heterocyclic aromatic organic compound, serves as a core structure for various pharmacological agents. Derivatives of isoquinoline have been explored for their diverse biological activities, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. Such derivatives offer a promising avenue for the development of novel low-molecular-weight inhibitors for pharmacotherapeutic applications, indicating the potential of related compounds like 1-(5-Oxo-tetrahydro-furan-2-yl)-1H-isoquinoline-2-carboxylic acid benzyl ester in drug discovery and medicinal chemistry (Danao et al., 2021).
Furan Derivatives and Sustainable Chemistry
Furan derivatives, obtained from plant biomass such as 5-Hydroxymethylfurfural (HMF), are pivotal in the development of sustainable chemistry. These compounds are considered alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. The applications of furan derivatives extend to the production of polymers, functional materials, fuels, solvents, pharmaceuticals, and pesticides. The exploration of furan derivatives underscores the role of such compounds in addressing the challenges of sustainability and the transition to a bio-based economy (Chernyshev et al., 2017).
Esterification and Biocompatible Materials
Ester derivatives, including those of hyaluronic acid, have been extensively researched for their biocompatibility and potential in medical applications. Partial or total esterification of carboxyl groups in natural polymers like hyaluronic acid results in materials with varied biological properties, useful across a range of clinical applications from drug delivery systems to tissue engineering. The modification of such natural polymers through esterification opens up new avenues for the development of biodegradable and biocompatible materials (Campoccia et al., 1998).
Mécanisme D'action
The mechanism of action of this compound in biological systems would likely depend on its specific molecular targets. The isoquinoline moiety is a common structural feature in many biologically active compounds, suggesting that this part of the molecule could be involved in binding to biological targets .
Orientations Futures
The study of this compound could potentially contribute to our understanding of the biological activity of isoquinoline and tetrahydrofuran derivatives. Future research could involve investigating its biological activity, studying its mechanism of action, and exploring its potential applications in medicine or other fields .
Propriétés
IUPAC Name |
benzyl 1-(5-oxooxolan-2-yl)-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-19-11-10-18(26-19)20-17-9-5-4-8-16(17)12-13-22(20)21(24)25-14-15-6-2-1-3-7-15/h1-9,12-13,18,20H,10-11,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIQRZPSACSSGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C2C3=CC=CC=C3C=CN2C(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-(5-oxotetrahydrofuran-2-yl)isoquinoline-2(1H)-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

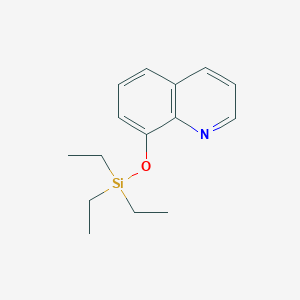
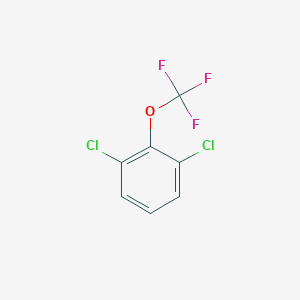


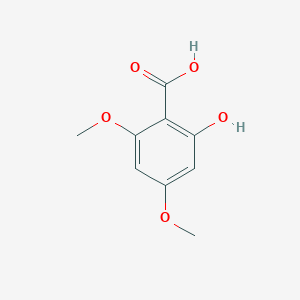


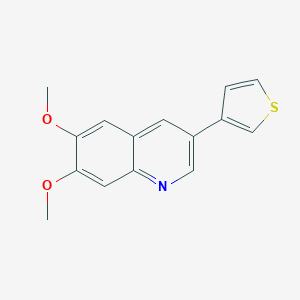
![1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene](/img/structure/B52549.png)
